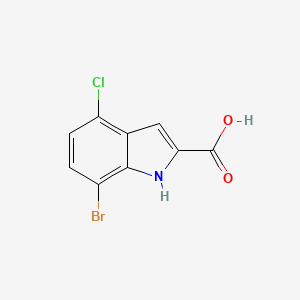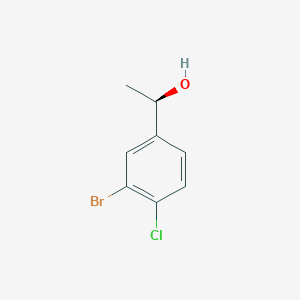![molecular formula C11H11BrClN3O B1382703 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416714-58-3](/img/structure/B1382703.png)
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
The compound “3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a heterocyclic compound. It contains a pyrazolo[4,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group, at the 3-position with a bromo group, and at the 6-position with a chloro group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[4,3-b]pyridine core and the substituents. The bromo and chloro substituents are halogens, which are often involved in various types of chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the halogen substituents and the nitrogen atoms in the heterocyclic core. These could potentially participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogen substituents and the heterocyclic core could affect properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Derivative Formation
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a close relative of the compound , has been used as a precursor for constructing new polyheterocyclic ring systems. This includes the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, showing its utility in complex organic synthesis (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Crystallography and Molecular Structure Analysis
Studies have shown the utility of pyrazolo[3,4-b]pyridine derivatives in crystallography. For instance, analyses of molecular conformations and hydrogen bonding in 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine have been conducted, providing insights into molecular structures (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Intermediate in Synthesis
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a compound similar to the one , has been identified as an important intermediate in the synthesis of chlorantraniliprole, a new insecticide. This highlights the role of such compounds in the synthesis of commercially significant chemicals (Wen-bo, 2011).
Potential Corrosion Inhibitors
Pyrazolopyridine derivatives have been synthesized and investigated for their potential as corrosion inhibitors for mild steel in acidic environments. This demonstrates their applicability in industrial and materials science (Dandia, Gupta, Singh, & Quraishi, 2013).
Biomedical Research
1H-Pyrazolo[3,4-b]pyridines, closely related to the target compound, have been extensively studied for their biomedical applications. This includes analysis of various substituents, synthetic methods, and their roles in biomedical contexts (Donaire-Arias, Montagut, de la Bellacasa, Estrada-Tejedor, Teixidó, & Borrell, 2022).
Antimicrobial and Antioxidant Properties
Compounds like 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide have been synthesized and evaluated for their antimicrobial and antioxidant properties, suggesting potential applications in pharmacology and biochemistry (Variya, Panchal, & Patel, 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-11-10-8(5-7(13)6-14-10)16(15-11)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMWAOREHNPABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=N2)Br)N=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine hydrochloride](/img/structure/B1382629.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid](/img/structure/B1382631.png)





